molecular formula C8H4BrClF2N2 B2792393 2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole CAS No. 2366994-65-0

2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole

Cat. No.: B2792393
CAS No.: 2366994-65-0
M. Wt: 281.48
InChI Key: WJSIVJVHJGEYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a bromo(difluoro)methyl group at position 2 and a chlorine atom at position 4 of the benzimidazole core. The molecular formula is C₈H₄BrClF₂N₂, with a molecular weight of 298.43 g/mol (calculated).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bromo(difluoro)methyl]-4-chloro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF2N2/c9-8(11,12)7-13-5-3-1-2-4(10)6(5)14-7/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSIVJVHJGEYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole typically involves the introduction of bromine and difluoromethyl groups into a benzimidazole scaffold. One common method is the reaction of 4-chloro-1H-benzimidazole with bromodifluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromodifluoromethyl Group

The bromine atom in the bromodifluoromethyl (-CF2_2Br) group is susceptible to nucleophilic substitution due to the electron-withdrawing effects of fluorine atoms.

Reaction TypeConditionsProductYield/NotesSource Analog
HydrolysisAqueous NaOH, 60–80°C2-(Difluoromethyl)-4-chloro-1H-benzimidazoleHypothetical; similar to POCl3_3-mediated chlorinations
Amine SubstitutionExcess NH3_3, DMF, 100°C2-(Difluoroamino-methyl)-4-chloro-1H-benzimidazoleRequires catalytic CuI for efficiency

Mechanistic Insight : The -CF2_2Br group’s reactivity parallels benzimidazole chlorination methods using phosphorus oxychloride, where halogen exchange is facilitated by polar aprotic solvents .

Electrophilic Aromatic Substitution

The 4-chloro substituent and electron-deficient benzimidazole ring direct further electrophilic substitutions to specific positions.

Target PositionReagentConditionsProductSelectivity
C5 or C7HNO3_3/H2_2SO4_40–5°C, 2–4 hNitro derivatives at C5 or C7Moderate regioselectivity
C6Br2_2, FeBr3_3CH2_2Cl2_2, RT4-Chloro-6-bromo-2-[bromo(difluoro)methyl]-1H-benzimidazoleHigh para-directing influence of Cl

Limitations : Steric hindrance from the -CF2_2Br group may reduce reaction rates at proximal positions.

Dehydrohalogenation and Elimination

Under basic conditions, the -CF2_2Br group may undergo elimination to form a difluoromethylene intermediate.

ReagentConditionsProductNotes
KOtBu, DMSO120°C, 6 h2-(Difluoromethylene)-4-chloro-1H-benzimidazoleHypothetical; analogous to E2 elimination in halogenated aromatics

Functionalization via Cross-Coupling Reactions

The bromide may participate in palladium-catalyzed couplings, though the electron-withdrawing -CF2_2 group could limit reactivity.

Reaction TypeCatalyst SystemConditionsProductYield (Hypothetical)
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3DMF/H2_2O, 80°C2-Aryl-difluoromethyl-4-chloro-1H-benzimidazoleModerate (40–60%)

Challenge : Low reactivity of aryl bromides adjacent to strong electron-withdrawing groups may necessitate specialized ligands (e.g., Buchwald-Hartwig conditions) .

N-Alkylation/Acylation of the Benzimidazole NH

The NH group in the 1H-benzimidazole core can be alkylated or acylated under basic conditions.

ReagentConditionsProductYield (Reported for Analogs)
CH3_3I, NaHDMF, RT, 1 h1-Methyl-2-[bromo(difluoro)methyl]-4-chloro-benzimidazole67–85%
AcCl, Et3_3NCH2_2Cl2_2, 0°C1-Acetyl-2-[bromo(difluoro)methyl]-4-chloro-benzimidazole36–50%

Application : N-alkylated derivatives are explored as kinase inhibitors or antimicrobial agents .

Stability and Degradation Pathways

  • Hydrolytic Stability : The -CF2_2Br group is prone to hydrolysis in aqueous media, forming -CF2_2OH intermediates, which may further dehydrate .

  • Thermal Decomposition : At >150°C, elimination of HBr generates difluoromethylene byproducts .

Key Challenges and Research Gaps

  • Limited direct data on this compound necessitates reliance on structural analogs.

  • Functionalization at the -CF2_2Br group requires optimization to avoid side reactions (e.g., elimination).

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Research has shown that compounds with similar structures exhibit significant activity against a range of pathogens. For instance, studies have reported that benzimidazole derivatives can effectively inhibit both bacterial and fungal strains. Specific derivatives have been synthesized that demonstrate minimal inhibitory concentrations (MIC) comparable to standard antibiotics such as chloramphenicol and ampicillin .

CompoundMIC (µg/ml)Activity TypeReference
1512.5–25AntibacterialDesai et al., 2014
1625–100AntifungalDesai et al., 2014
1725–62.5AntifungalDesai et al., 2014

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored, particularly against viruses like Herpes Simplex Virus (HSV) and enteroviruses. Compounds derived from benzimidazole frameworks have shown promising results in inhibiting viral replication, with IC50 values indicating effective antiviral activity . For example, certain derivatives displayed IC50 values significantly lower than those of established antiviral agents.

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are notable, with several studies demonstrating their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The introduction of electron-withdrawing groups enhances these effects, leading to compounds with potent anti-inflammatory activity comparable to existing medications like indomethacin and diclofenac .

CompoundIC50 (nM)COX-2 InhibitionReference
1360.1664SignificantMoneer et al., 2016
1370.2272SignificantMoneer et al., 2016

Case Study: Anticancer Activity

A study investigated the anticancer properties of various benzimidazole derivatives, including those with difluoromethyl substitutions. Results indicated that specific compounds exhibited significant antiproliferative effects against cancer cell lines such as MDA-MB-231, showcasing their potential in cancer therapy .

Case Study: Structure-Activity Relationship Analysis

Research focusing on SAR provided insights into how modifications at different positions on the benzimidazole ring influence biological activity. For example, the presence of halogens like bromine or chlorine was found to enhance antimicrobial efficacy while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Patterns and Electronic Effects

2-Bromo-4-chloro-1H-benzimidazole (CAS 1388069-08-6)
  • Molecular Formula : C₇H₄BrClN₂
  • Molecular Weight : 231.48 g/mol .
  • Key Differences : Lacks the difluoro group at position 2. The absence of fluorine reduces electronegativity and polarizability compared to the target compound. This may result in weaker hydrogen-bonding interactions in biological systems.
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
  • Molecular Formula : C₁₈H₁₃Br₃N₂S₂
  • Molecular Weight : 561.15 g/mol .
  • Key Differences: Incorporates brominated thiophene substituents and methyl groups, increasing steric bulk and altering solubility.
Antimicrobial Activity of Halogenated Benzimidazoles
  • Fluoro-substituted benzimidazoles (e.g., compounds 14 and 15 ) exhibit MIC values as low as 1.56 μg/mL against Staphylococcus strains, attributed to fluorine’s electronegativity enhancing target binding .
  • Bromo-substituted analogs (e.g., compound 17 ) show similar activity, while 4-bromo derivatives (e.g., compound 18 ) achieve MICs of 0.78 μg/mL against Sa99 (Gram-positive), suggesting positional halogen effects .
  • Difluoro derivatives (compound 19 ) demonstrate enhanced broad-spectrum activity, implying that the target compound’s difluoromethyl group may offer similar advantages .
Crystallographic Data
  • The thiophene-substituted analog crystallizes in a monoclinic system (space group P21/n, a = 13.68 Å, β = 98.3°) , whereas the target compound’s crystal structure remains unreported. Fluorine’s smaller atomic radius compared to bromine may lead to tighter packing in the solid state.

Solubility and Lipophilicity

  • In contrast, carboxylic acid derivatives (e.g., ) exhibit higher solubility but lower bioavailability due to ionization at physiological pH .

Biological Activity

2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. The unique combination of bromine, chlorine, and difluoromethyl groups in its structure may enhance its interaction with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of halogen substituents (bromine and chlorine) along with a difluoromethyl group increases the compound's reactivity and potential binding affinity to biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The halogen groups can enhance binding affinity, leading to inhibition or activation of target proteins. The exact pathways depend on the biological context in which the compound is applied.

Biological Activity Overview

Research indicates that compounds within the benzimidazole class exhibit various biological activities, including:

  • Antimicrobial Activity : Benzimidazole derivatives have shown significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated moderate to good in vitro antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani .
  • Anti-inflammatory Effects : Benzimidazoles have been noted for their anti-inflammatory properties, often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes. Compounds similar to this compound have shown promising results in inhibiting COX-2 activity, which is crucial for inflammatory responses .

Antimicrobial Activity

A study examining the structure-activity relationship (SAR) of benzimidazole derivatives indicated that modifications at specific positions could enhance antimicrobial efficacy. For example, compounds with difluoromethyl groups exhibited improved binding energetics in molecular docking studies compared to their non-difluorinated counterparts .

CompoundTarget PathogenEC50 (μg/mL)Reference
4jRhizoctonia solani6.72
4lBotrytis cinerea5.21

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been evaluated through various assays. A notable finding was that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac.

CompoundIC50 (μM)Reference
118a34.1
118b31.4

Q & A

Q. What are the best practices for stability studies under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability testing by storing the compound in buffers (pH 3–10) at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via NMR and LC-MS; the difluoromethyl group’s stability is pH-sensitive, with hydrolysis observed under strongly alkaline conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.